molecular formula C15H12F3N3O2 B10967073 2-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzamide

2-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzamide

Cat. No.: B10967073
M. Wt: 323.27 g/mol
InChI Key: YCQNNCGTORIYMD-UHFFFAOYSA-N
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Description

2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZAMIDE is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZAMIDE typically involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, leading to effective modulation of biological pathways. For instance, it may inhibit certain kinases or enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZAMIDE is unique due to its specific trifluoromethyl and benzamide moieties, which confer distinct chemical and biological properties. Its stability and bioavailability make it a valuable compound in various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H12F3N3O2

Molecular Weight

323.27 g/mol

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzamide

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)9-4-3-5-10(8-9)20-14(23)21-12-7-2-1-6-11(12)13(19)22/h1-8H,(H2,19,22)(H2,20,21,23)

InChI Key

YCQNNCGTORIYMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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